Tertiapin

Description

Properties

IUPAC Name |

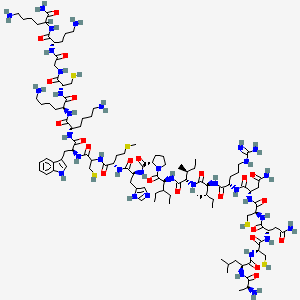

(2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2R)-1-[[2-[[(2S)-5-amino-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-ethyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C106H180N34O23S5/c1-11-56(7)83(137-93(151)68(32-24-39-118-106(115)116)126-97(155)73(45-80(112)141)130-101(159)78(53-167)136-98(156)74(46-81(113)142)131-100(158)77(52-166)135-94(152)70(42-55(5)6)128-87(145)58(9)111)103(161)138-84(57(8)12-2)104(162)139-85(59(13-3)14-4)105(163)140-40-25-33-79(140)102(160)132-72(44-61-48-117-54-121-61)96(154)127-69(34-41-168-10)92(150)134-76(51-165)99(157)129-71(43-60-47-119-63-27-16-15-26-62(60)63)95(153)125-66(29-18-21-36-108)90(148)124-67(30-19-22-37-109)91(149)133-75(50-164)88(146)120-49-82(143)122-65(31-23-38-110)89(147)123-64(86(114)144)28-17-20-35-107/h15-16,26-27,47-48,54-59,64-79,83-85,119,164-167H,11-14,17-25,28-46,49-53,107-111H2,1-10H3,(H2,112,141)(H2,113,142)(H2,114,144)(H,117,121)(H,120,146)(H,122,143)(H,123,147)(H,124,148)(H,125,153)(H,126,155)(H,127,154)(H,128,145)(H,129,157)(H,130,159)(H,131,158)(H,132,160)(H,133,149)(H,134,150)(H,135,152)(H,136,156)(H,137,151)(H,138,161)(H,139,162)(H4,115,116,118)/t56-,57-,58-,64?,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76?,77-,78-,79-,83-,84-,85-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKNGDWCZWKGME-NPHAJLTCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(CC)CC)C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NCC(=O)NC(CCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(CC)CC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCSC)C(=O)NC(CS)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C106H180N34O23S5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10897241 |

Source

|

| Record name | Tertiapin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2459.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58694-52-3 |

Source

|

| Record name | Tertiapin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058694523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tertiapin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tertiapin: A Comprehensive Technical Guide to a Potent Potassium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tertiapin is a 21-amino acid peptide originally isolated from the venom of the European honey bee (Apis mellifera). It has garnered significant interest in the scientific community as a potent and selective blocker of specific inwardly-rectifying potassium (Kir) channels and large-conductance calcium-activated potassium (BK) channels. This technical guide provides an in-depth overview of Tertiapin, with a particular focus on its stable, non-oxidizable analog, Tertiapin-Q. We will delve into its mechanism of action, summarize key quantitative data, and provide detailed experimental methodologies for its study. This document is intended to serve as a valuable resource for researchers investigating ion channel function and those involved in the development of novel therapeutics targeting these channels.

Introduction

Inwardly-rectifying potassium (Kir) channels play a crucial role in maintaining the resting membrane potential and regulating cellular excitability in a variety of tissues, including the heart, brain, and kidneys. A subfamily of these, the G protein-coupled inwardly-rectifying potassium (GIRK) channels, are key effectors in signaling pathways initiated by G protein-coupled receptors (GPCRs). The discovery and characterization of selective blockers for these channels are paramount for elucidating their physiological functions and for developing therapeutic agents for a range of disorders, including cardiac arrhythmias, neurological conditions, and pain.

Tertiapin has emerged as a valuable pharmacological tool for these purposes. This peptide toxin exhibits high affinity for specific Kir channel subtypes, making it a powerful probe for studying their function. A significant advancement in the utility of Tertiapin was the development of Tertiapin-Q, a synthetic analog in which the methionine residue at position 13 is replaced with glutamine.[1][2][3] This substitution prevents oxidation, which can otherwise diminish the peptide's activity, thereby providing a more stable and reliable research tool.[1][2][3]

Chemical and Physical Properties

Tertiapin is a peptide toxin with the amino acid sequence Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Met-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys.[4] Its structure is stabilized by two disulfide bridges. The more commonly used research tool, Tertiapin-Q, has the sequence Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Gln-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys, with the Met to Gln substitution conferring resistance to oxidation.[1]

Table 1: Physicochemical Properties of Tertiapin-Q

| Property | Value | Reference |

| Molecular Weight | 2453.06 Da | [5] |

| Molecular Formula | C106H175N35O24S4 | [5] |

| Amino Acid Sequence | ALCNCNRIIIPHQCWKKCGKK | [6] |

| Modifications | Disulfide bridges: Cys3-Cys14, Cys5-Cys18 | [5][6] |

Mechanism of Action

Tertiapin functions as a pore blocker of its target ion channels.[1][4][7] Structural and mutagenesis studies suggest that the α-helical region of the peptide inserts into the external vestibule of the potassium channel, physically occluding the ion conduction pathway.[1][7] This "plug-in" mechanism effectively inhibits the flow of potassium ions through the channel pore. The interaction is highly specific, with Tertiapin showing differential affinity for various Kir channel subtypes.

Signaling Pathway

Tertiapin primarily targets G protein-coupled inwardly-rectifying potassium (GIRK) channels, which are activated by the Gβγ subunits of Gi/o proteins following the stimulation of a GPCR by its ligand (e.g., acetylcholine binding to muscarinic receptors). The activation of GIRK channels leads to an efflux of K+ ions, hyperpolarizing the cell membrane and reducing cellular excitability. By blocking the GIRK channel pore, Tertiapin prevents this K+ efflux, thereby antagonizing the inhibitory effects of GPCR signaling through this pathway.

Quantitative Data

Tertiapin and its analog Tertiapin-Q have been characterized extensively, yielding a wealth of quantitative data on their inhibitory potency against various potassium channels.

Table 2: Inhibitory Potency of Tertiapin and Tertiapin-Q on Potassium Channels

| Toxin | Channel Subtype | Potency (IC50, Kd, or Ki) | Reference |

| Tertiapin | GIRK1/4 (Kir3.1/3.4) | Kd ≈ 8 nM | [4][5] |

| Tertiapin | ROMK1 (Kir1.1) | Kd ≈ 2 nM | [4][5] |

| Tertiapin | BK (Ca2+-activated K+) | IC50 = 5.8 nM | [4] |

| Tertiapin-Q | GIRK1/4 (Kir3.1/3.4) | Ki = 13.3 nM | [6][8][9] |

| Tertiapin-Q | ROMK1 (Kir1.1) | Ki = 1.3 nM | [6][8][9] |

Experimental Protocols

The study of Tertiapin's effects on ion channels primarily relies on electrophysiological and molecular biology techniques. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for measuring the activity of ion channels in the cell membrane and assessing the inhibitory effects of compounds like Tertiapin.

Objective: To measure the inhibition of GIRK channel currents by Tertiapin-Q in a heterologous expression system (e.g., HEK293 cells or Xenopus oocytes).

Materials:

-

HEK293T cells transfected with cDNAs for the desired GIRK channel subunits (e.g., GIRK1 and GIRK2).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

External (bath) solution: 20 mM KCl, 140 mM NaCl, 0.5 mM CaCl2, 2 mM MgCl2, and 10 mM HEPES (pH 7.4 adjusted with NaOH).[10]

-

Internal (pipette) solution: 140 mM KCl, 20 mM NaCl, 5 mM EGTA, 5.4 mM MgCl2, 10 mM HEPES (pH 7.4), 2.5 mM K2ATP, and 0.3 µM Li2GTP.[10]

-

Tertiapin-Q stock solution (e.g., 1 mM in water).

-

GPCR agonist (e.g., carbachol for muscarinic receptors co-expressed with GIRK channels).

Procedure:

-

Cell Preparation: Plate transfected HEK293T cells onto glass coverslips 24-48 hours before recording.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

-

Recording:

-

Place a coverslip with cells into the recording chamber and perfuse with the external solution.

-

Approach a cell with the patch pipette and form a gigaseal (resistance > 1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Apply a voltage ramp protocol (e.g., from -120 mV to +40 mV over 500 ms) to elicit GIRK currents.

-

-

Data Acquisition:

-

Record baseline GIRK currents in the presence of a GPCR agonist to activate the channels.

-

Perfuse the recording chamber with the external solution containing various concentrations of Tertiapin-Q.

-

Record the steady-state inhibition of the GIRK current at each Tertiapin-Q concentration.

-

-

Data Analysis:

-

Measure the peak inward current at a negative potential (e.g., -120 mV) for each Tertiapin-Q concentration.

-

Normalize the current to the baseline current (before Tertiapin-Q application).

-

Plot the normalized current as a function of the Tertiapin-Q concentration and fit the data to the Hill equation to determine the IC50 value.

-

Site-Directed Mutagenesis

This technique is used to identify the specific amino acid residues in the ion channel that are critical for Tertiapin binding.

Objective: To investigate the role of specific amino acid residues in the outer vestibule of a GIRK channel in Tertiapin-Q binding.

Materials:

-

Plasmid DNA containing the cDNA for the GIRK channel subunit of interest.

-

Site-directed mutagenesis kit (e.g., QuikChange by Agilent Technologies).

-

Custom-designed mutagenic primers.

-

Competent E. coli for plasmid amplification.

-

DNA sequencing facility.

Procedure:

-

Primer Design: Design complementary primers containing the desired mutation in the middle of the primer sequence.

-

Mutagenesis PCR: Perform PCR using a high-fidelity polymerase and the plasmid DNA as a template with the mutagenic primers. This will generate a new plasmid containing the desired mutation.

-

Template Digestion: Digest the parental (non-mutated) plasmid DNA with a methylation-sensitive restriction enzyme (e.g., DpnI).

-

Transformation: Transform the mutated plasmid into competent E. coli.

-

Plasmid Purification: Select a single colony, grow an overnight culture, and purify the plasmid DNA.

-

Sequence Verification: Sequence the purified plasmid DNA to confirm the presence of the desired mutation and the absence of any other mutations.

-

Functional Analysis: Transfect the mutated plasmid into cells and perform whole-cell patch-clamp experiments as described in section 5.1 to determine the effect of the mutation on Tertiapin-Q sensitivity. A significant increase in the IC50 value for the mutant channel would indicate that the mutated residue is important for Tertiapin binding.

Therapeutic Potential

The ability of Tertiapin to selectively block specific potassium channels has opened up avenues for its potential therapeutic use. For instance, by blocking GIRK channels in the heart, Tertiapin can counteract the bradycardic effects of vagal nerve stimulation, suggesting its potential in treating certain types of sinus node dysfunction.[9] Furthermore, its action on BK channels in sensory neurons may contribute to the analgesic effects of bee venom, indicating a possible role in pain management.[4]

Conclusion

Tertiapin, and particularly its stable analog Tertiapin-Q, represents an invaluable tool for the study of inwardly-rectifying and BK potassium channels. Its high affinity and selectivity, coupled with a well-characterized mechanism of action, make it an ideal probe for dissecting the physiological and pathophysiological roles of these channels. The detailed methodologies provided in this guide are intended to facilitate further research into the fascinating biology of these ion channels and to aid in the development of novel therapeutics targeting them.

References

- 1. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 2. Electrophysiological Recording of Potassium Currents in Hippocampal Neurons | Atlantis Press [atlantis-press.com]

- 3. researchgate.net [researchgate.net]

- 4. Electrophysiological and Pharmacological Characterization of Human Inwardly Rectifying Kir2.1 Channels on an Automated Patch-Clamp Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tertiapin - Wikipedia [en.wikipedia.org]

- 6. Tertiapin-Q blocks recombinant and native large conductance K+ channels in a use-dependent manner [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of inward-rectifier K+ channel inhibition by tertiapin-Q - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conduction through the Inward Rectifier Potassium Channel, Kir2.1, Is Increased by Negatively Charged Extracellular Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Mutagenesis and Functional Analysis of Ion Channels Heterologously Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Origin of the Tertiapin Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertiapin is a 21-amino acid peptide originally isolated from the venom of the European honey bee, Apis mellolica.[1] It has garnered significant interest in the scientific community as a potent blocker of specific potassium channels, making it a valuable tool for studying the physiological roles of these channels and a potential lead compound in drug development. This technical guide provides an in-depth overview of the discovery, origin, biochemical properties, and mechanism of action of Tertiapin, with a focus on its interaction with inward rectifier potassium (Kir) and large conductance calcium-activated potassium (BK) channels.

Discovery and Origin

Tertiapin was first identified as a constituent of honey bee venom in the 1970s. While the seminal work by Gauldie et al. in 1976 laid the groundwork for the separation of peptide components from Apis mellifera venom, subsequent studies have refined the purification and characterization of this specific peptide. The primary source of Tertiapin is the venom of the European honey bee.

A significant advancement in the utility of Tertiapin as a research tool was the development of a synthetic analog, Tertiapin-Q. In this variant, the methionine residue at position 13 is replaced with glutamine. This substitution prevents the oxidation of the methionine, which can reduce the peptide's affinity for its target channels, thereby providing a more stable and reliable compound for experimental use.[1]

Biochemical and Pharmacological Properties

Tertiapin is a polypeptide with the amino acid sequence Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Met-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys.[1] It has a molecular weight of approximately 2452 Da. The stable analog, Tertiapin-Q, has a similar molecular weight and retains the biological activity of the native peptide.

The primary pharmacological action of Tertiapin is the blockade of specific potassium channels. It exhibits high affinity for certain members of the inward rectifier potassium (Kir) channel family and large conductance calcium-activated potassium (BK) channels.

Quantitative Data on Tertiapin and Tertiapin-Q Activity

| Peptide | Target Channel | Cell Type/Expression System | Method | Parameter | Value | Reference |

| Tertiapin | Kir3.1/3.4 (GIRK1/4) | Not Specified | Not Specified | Kd | ~8 nM | [1] |

| Tertiapin | Kir1.1 (ROMK1) | Not Specified | Not Specified | Kd | ~2 nM | [1] |

| Tertiapin | BK Channel | Not Specified | Not Specified | IC50 | 5.8 nM | [1] |

| Tertiapin-Q | Kir1.1 (ROMK1) | Xenopus oocytes | Two-electrode voltage clamp | Ki | 1.3 nM | |

| Tertiapin-Q | Kir3.1/3.4 (GIRK1/4) | Xenopus oocytes | Two-electrode voltage clamp | Ki | 13.3 nM | |

| Tertiapin-Q | Kir3.1/3.2 (GIRK1/2) | Not Specified | Not Specified | Kd | ~270 nM | [2] |

| Tertiapin-Q | BK Channel | Xenopus oocytes | Two-electrode voltage clamp | IC50 | ~5 nM | [2] |

Signaling Pathways Modulated by Tertiapin

Tertiapin's blockade of Kir and BK channels has significant downstream effects on cellular signaling and excitability.

Inhibition of G-Protein Coupled Inward Rectifier Potassium (Kir3) Channel Signaling

G-protein coupled inward rectifier potassium (Kir3) channels, also known as GIRK channels, are important effectors of G-protein coupled receptor (GPCR) signaling. Their activation, typically via the Gβγ subunits of Gi/o proteins, leads to membrane hyperpolarization and reduced cellular excitability. Tertiapin blocks these channels, thereby antagonizing the effects of GPCR activation.

Modulation of Neuronal Excitability via BK Channel Blockade

Large conductance calcium-activated potassium (BK) channels play a critical role in the repolarization phase of the action potential and in shaping the afterhyperpolarization. By blocking BK channels, Tertiapin prolongs the action potential duration and can increase neuronal firing frequency.

Experimental Protocols

Purification of Tertiapin from Apis mellifera Venom (Representative Protocol)

This protocol is a representative example based on common techniques for peptide purification from bee venom.

-

Crude Venom Preparation: Lyophilized crude venom from Apis mellifera is dissolved in a suitable starting buffer (e.g., 0.1 M ammonium acetate, pH 4.5).

-

Size-Exclusion Chromatography: The dissolved venom is loaded onto a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with the starting buffer. Fractions are collected and monitored for absorbance at 280 nm.

-

Cation-Exchange Chromatography: Fractions containing peptides of the approximate molecular weight of Tertiapin are pooled and loaded onto a cation-exchange column (e.g., HiTrap SP FF) equilibrated with a low-salt buffer (e.g., 20 mM sodium phosphate, pH 6.0). Peptides are eluted with a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl).

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions showing activity in a relevant assay are further purified by RP-HPLC on a C18 column. A gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of trifluoroacetic acid (TFA), is used for elution.

-

Purity Analysis and Characterization: The purity of the final product is assessed by analytical RP-HPLC and mass spectrometry.

Electrophysiological Recording of Kir3.1/3.4 Channels in Xenopus oocytes

This protocol describes the two-electrode voltage-clamp (TEVC) technique for studying the effect of Tertiapin on Kir3.1/3.4 channels expressed in Xenopus laevis oocytes.

-

Oocyte Preparation and cRNA Injection: Xenopus laevis oocytes are harvested and defolliculated. cRNAs encoding Kir3.1 and Kir3.4 subunits are co-injected into the oocytes. Oocytes are incubated for 2-5 days to allow for channel expression.

-

Two-Electrode Voltage-Clamp:

-

Bath Solution (ND98): 98 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH adjusted to 7.5 with NaOH.

-

Electrode Solution: 3 M KCl.

-

Oocytes are placed in a recording chamber and perfused with the bath solution.

-

Two microelectrodes are impaled into the oocyte, one for voltage clamping and the other for current recording.

-

The membrane potential is held at a holding potential of -80 mV.

-

-

Data Acquisition:

-

Currents are elicited by voltage steps or ramps. For example, from a holding potential of -80 mV, the membrane is stepped to various potentials between -120 mV and +40 mV.

-

To activate the G-protein pathway, an agonist for a co-expressed GPCR (e.g., acetylcholine for the M2 muscarinic receptor) can be added to the bath solution.

-

Tertiapin-Q is then perfused at various concentrations to determine its inhibitory effect on the channel currents.

-

Patch-Clamp Recording of BK Channels in Dorsal Root Ganglion (DRG) Neurons

This protocol outlines the whole-cell patch-clamp technique to investigate the effect of Tertiapin on native BK channels in cultured DRG neurons.

-

DRG Neuron Culture: DRG are dissected from rodents and dissociated into single neurons. The neurons are plated on coated coverslips and cultured for 1-3 days.

-

Whole-Cell Patch-Clamp:

-

External Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution: 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 1.1 mM EGTA, 2 mM Mg-ATP, 0.5 mM Na-GTP, pH adjusted to 7.2 with KOH.

-

A glass micropipette filled with the internal solution is used to form a high-resistance seal (gigaohm seal) with the membrane of a single neuron.

-

The membrane patch under the pipette tip is ruptured to gain electrical access to the cell interior (whole-cell configuration).

-

-

Data Acquisition:

-

The neuron is voltage-clamped at a holding potential of -60 mV.

-

Depolarizing voltage steps (e.g., to +60 mV) are applied to activate voltage-gated channels, including BK channels.

-

The resulting outward currents are recorded.

-

Tertiapin-Q is applied to the external solution to observe its effect on the BK channel currents.

-

Conclusion

Tertiapin, a peptide derived from honey bee venom, has proven to be a highly specific and potent blocker of Kir1.1, Kir3.1/3.4, and BK potassium channels. Its stable analog, Tertiapin-Q, has further enhanced its utility as a research tool. The detailed understanding of its mechanism of action and the availability of robust experimental protocols for its study will continue to facilitate research into the physiological and pathophysiological roles of these important ion channels and may pave the way for the development of novel therapeutics.

References

Tertiapin as a Selective GIRK Channel Blocker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are critical regulators of cellular excitability in various tissues, including the heart, brain, and endocrine system.[1][2] They are activated by the Gβγ subunits of Gi/o-coupled G-protein coupled receptors (GPCRs), leading to potassium efflux and membrane hyperpolarization.[1] This mechanism underlies the inhibitory effects of numerous neurotransmitters and hormones, making GIRK channels attractive therapeutic targets for a range of disorders such as cardiac arrhythmias, epilepsy, and pain.[2][3]

Tertiapin, a 21-amino acid peptide isolated from the venom of the European honey bee (Apis mellifera), has emerged as a potent and selective blocker of certain GIRK channel subtypes.[4] Its utility in research has been enhanced by the development of a more stable, non-oxidizable analog, Tertiapin-Q, where a methionine residue is replaced with glutamine.[5] This guide provides a comprehensive technical overview of Tertiapin and Tertiapin-Q as selective GIRK channel blockers, focusing on their quantitative pharmacology, the experimental protocols used for their characterization, and their application in studying GIRK channel signaling pathways.

Quantitative Pharmacology of Tertiapin and Tertiapin-Q

The affinity and selectivity of Tertiapin and its analog, Tertiapin-Q, have been characterized across various ion channel subtypes using electrophysiological and binding assays. The following tables summarize the key quantitative data, providing a comparative overview of their potency and selectivity.

| Blocker | Channel Subtype(s) | Cell Type / Expression System | Method | K_i / K_d (nM) | Reference(s) |

| Tertiapin | GIRK1/4 (K_ACh) | Rabbit Atrial Myocytes | Whole-Cell Patch Clamp | ~8 (IC₅₀) | [6] |

| Tertiapin-Q | GIRK1/4 (K_ACh) | Not Specified | Not Specified | 13.3 (K_i) | |

| Tertiapin-Q | GIRK1/2 | Xenopus Oocytes | Two-Electrode Voltage Clamp | ~270 (K_d) | [3] |

| Tertiapin-Q | ROMK1 (Kir1.1) | Not Specified | Not Specified | 1.3 (K_i) | |

| Tertiapin-Q | ROMK1 (Kir1.1) | Not Specified | Not Specified | ~2 (K_d) | [3] |

| Tertiapin | Kir2.1 (IRK1) | Not Specified | Not Specified | ~2000 (K_d) | [7] |

| Tertiapin-Q | BK (K_Ca1.1) | Not Specified | Not Specified | ~5 (IC₅₀) | [3] |

Table 1: Binding Affinities (K_i / K_d) and Inhibitory Concentrations (IC₅₀) of Tertiapin and Tertiapin-Q for GIRK and other Potassium Channels. This table highlights the high affinity of Tertiapin-Q for GIRK1/4 and ROMK1 channels, and its lower affinity for GIRK1/2 and Kir2.1 channels. It also shows that Tertiapin-Q blocks BK channels with high potency.

| Blocker | Channel Subtype | Cell Line | Agonist | IC₅₀ (nM) | Reference(s) |

| Tertiapin-Q | GIRK1/GIRK4 | HL-1 | Carbachol | 1.4 | [8] |

| Tertiapin-Q | GIRK1/GIRK2 | AtT20 | Somatostatin | 102 | [8] |

| Tertiapin-Q | GIRK1/GIRK2 | AtT20 | Somatostatin | 60 | [8] |

| TPN-RQ | ROMK | 293T | - | 570 | [9] |

| TPN-RQ | GIRK1/2 | 293T | - | 610 | [9] |

| TPN-RQ | GIRK1/4 | 293T | - | 1250 | [9] |

| TPN-LQ | ROMK | 293T | - | 445 | [9] |

| TPN-LQ | GIRK1/2 | 293T | - | 9280 | [9] |

Table 2: Functional Inhibition (IC₅₀) of GIRK Channels by Tertiapin-Q and its Analogs in Different Cell-Based Assays. This table demonstrates the functional blockade of GIRK channels by Tertiapin-Q and its engineered analogs (TPN-RQ and TPN-LQ) in various cell lines, highlighting the influence of channel subunit composition and the specific analog on inhibitory potency.

Experimental Protocols

The characterization of Tertiapin as a GIRK channel blocker relies on several key experimental techniques. Detailed methodologies for these experiments are provided below.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is instrumental for studying the effects of Tertiapin on specific GIRK channel subtypes expressed in a controlled environment.

1. Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

-

Prepare cRNAs for the desired GIRK subunits (e.g., GIRK1 and GIRK4) and the G-protein β and γ subunits by in vitro transcription from linearized cDNA templates.[7]

-

Inject oocytes with a solution containing the cRNAs (typically 50 nl per oocyte).[7]

-

Incubate the injected oocytes at 16-18°C for 2-5 days to allow for channel expression.

2. Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with a high potassium external solution (e.g., 96 mM KCl, 2 mM NaCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).

-

Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage sensing and one for current injection.

-

Clamp the membrane potential at a holding potential of -80 mV.

-

To elicit GIRK currents, apply voltage steps to various potentials (e.g., from -120 mV to +40 mV in 20 mV increments).

-

To activate the GIRK channels, co-express a relevant GPCR (e.g., M2 muscarinic receptor) and apply its agonist (e.g., acetylcholine) to the bath solution. Alternatively, co-inject Gβγ subunits to achieve constitutive channel activity.[7][10]

3. Application of Tertiapin:

-

Prepare stock solutions of Tertiapin or Tertiapin-Q in the external solution.

-

Apply different concentrations of the blocker to the bath and record the steady-state block of the GIRK current at each concentration.

-

To determine the IC₅₀, plot the fractional block against the logarithm of the Tertiapin concentration and fit the data with a Hill equation.

Whole-Cell Patch Clamp in Mammalian Cells

This technique allows for the study of Tertiapin's effects on native or recombinantly expressed GIRK channels in a more physiologically relevant context.

1. Cell Preparation:

-

Culture mammalian cells expressing the GIRK channels of interest (e.g., atrial myocytes for native I_K,ACh, or HEK293 cells stably expressing specific GIRK subunits).

-

Isolate single cells by enzymatic digestion (e.g., collagenase and protease for atrial myocytes) and plate them on glass coverslips.[11]

2. Electrophysiological Recording:

-

Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5.5 mM glucose, 5 mM HEPES, pH 7.4).

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with an internal solution (e.g., 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2).

-

Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV and apply voltage ramps or steps to elicit GIRK currents.

-

Activate GIRK channels by including a GPCR agonist in the external solution.

3. Tertiapin Application and Data Analysis:

-

Apply Tertiapin or Tertiapin-Q to the external solution via the perfusion system.

-

Measure the reduction in the GIRK current amplitude at various concentrations to determine the IC₅₀ value.

Radioligand Binding Assay

While less common for channel blockers that act on the pore, a radiolabeled version of Tertiapin could be used to directly measure its binding to membranes containing GIRK channels.

1. Membrane Preparation:

-

Homogenize brain tissue or cells expressing GIRK channels in a cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Pellet the membranes by high-speed centrifugation and resuspend them in a binding buffer.

2. Binding Reaction:

-

Incubate the membranes with a fixed concentration of radiolabeled Tertiapin (e.g., [¹²⁵I]-Tertiapin) and varying concentrations of unlabeled Tertiapin or other competing ligands.

-

Allow the binding to reach equilibrium.

3. Separation and Counting:

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Plot the percentage of specific binding against the concentration of the unlabeled ligand to generate a competition curve.

-

Calculate the IC₅₀ and then the K_i value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Tertiapin is a valuable tool for dissecting the physiological roles of GIRK channels in various signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a potential experimental workflow for drug discovery.

Caption: Canonical GPCR-GIRK signaling pathway and the inhibitory action of Tertiapin.

Caption: Modulation of cardiac pacemaker activity by the vagal nerve and Tertiapin.[12]

Caption: Role of GIRK channels in postsynaptic inhibition and its modulation by Tertiapin.

Caption: High-throughput screening workflow for the discovery of novel GIRK channel modulators.[1][6][13]

Conclusion

Tertiapin and its stable analog, Tertiapin-Q, are invaluable pharmacological tools for the study of GIRK channels. Their high affinity and selectivity for specific GIRK subtypes, particularly the cardiac I_K,ACh (GIRK1/4), have enabled significant advances in our understanding of GIRK channel physiology and pharmacology. The detailed experimental protocols and our understanding of their interaction with GIRK signaling pathways, as outlined in this guide, provide a solid foundation for researchers and drug development professionals to utilize these potent blockers in their investigations. The continued use of Tertiapin in both basic research and high-throughput screening applications promises to further elucidate the roles of GIRK channels in health and disease and to facilitate the discovery of novel therapeutics targeting this important class of ion channels.

References

- 1. High-throughput screening for small-molecule modulators of inward rectifier potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Tertiapin - Wikipedia [en.wikipedia.org]

- 5. Mechanisms of inward-rectifier K+ channel inhibition by tertiapin-Q - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ionbiosciences.com [ionbiosciences.com]

- 7. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 8. [PDF] Antidepressive effect of an inward rectifier K+ channel blocker peptide, tertiapin-RQ | Semantic Scholar [semanticscholar.org]

- 9. Antidepressive effect of an inward rectifier K+ channel blocker peptide, tertiapin-RQ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamscience.com [benthamscience.com]

- 11. Voltage-dependent open-channel block of G protein-gated inward-rectifying K(+) (GIRK) current in rat atrial myocytes by tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effects of tertiapin-Q on responses of the sinoatrial pacemaker of the guinea-pig heart to vagal nerve stimulation and muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

An In-depth Technical Guide to the Structure and Function of Tertiapin and Tertiapin-Q

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tertiapin, a 21-amino acid peptide isolated from the venom of the European honey bee (Apis mellifera), and its more stable analog, Tertiapin-Q, are potent blockers of specific inwardly rectifying potassium (Kir) channels.[1] This technical guide provides a comprehensive overview of the structure, function, and experimental investigation of these peptides. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into their mechanism of action, quantitative biophysical and pharmacological properties, and the experimental protocols used for their characterization. The guide also visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of their scientific application.

Introduction: From Bee Venom to a Powerful Research Tool

Tertiapin is a peptidic component of honey bee venom that has garnered significant interest for its ability to selectively block certain potassium channels.[1] Specifically, it targets G protein-coupled inwardly rectifying potassium (GIRK) channels and the renal outer medullary potassium (ROMK) channels.[1][2][3] The native peptide contains a methionine residue that is susceptible to oxidation, which can reduce its channel-blocking efficacy.[1] To address this limitation, a stable and functionally analogous derivative, Tertiapin-Q (TPN-Q), was synthesized by substituting the methionine residue with glutamine.[1][3] This modification prevents oxidation without altering the peptide's inhibitory profile, making Tertiapin-Q a more reliable and robust tool for research.[1][3]

Structure and Chemical Properties

Tertiapin is a 21-amino acid peptide with the sequence Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Met-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys.[1] Tertiapin-Q has an identical sequence, with the methionine at position 13 replaced by a glutamine.[3] The structure of Tertiapin-Q consists of an α-helix formed by the C-terminal half of the peptide and some extended structures in the N-terminal half.[3] Mutagenesis studies have indicated that the C-terminal α-helix is the primary interaction surface for blocking the potassium channel pore.[3][4]

Mechanism of Action: Plugging the Pore

Both Tertiapin and Tertiapin-Q function as pore blockers of their target ion channels.[1] It is understood that the α-helical domain of the peptide inserts into the external vestibule of the potassium channel, thereby physically occluding the ion conduction pathway.[1][4] The interaction is highly specific, with a one-to-one stoichiometry between the peptide molecule and the channel.[3][4] While initially identified as a specific Kir channel blocker, subsequent research has revealed that Tertiapin-Q also inhibits large conductance Ca2+-activated K+ (BK) channels, albeit through a different, use-dependent mechanism.[5][6]

Quantitative Data: Binding Affinities and Inhibitory Concentrations

The following table summarizes the quantitative data for the interaction of Tertiapin and Tertiapin-Q with various potassium channel subtypes. This data is crucial for designing experiments and for the potential development of therapeutic agents.

| Peptide | Channel Subtype | Parameter | Value | Species | Reference |

| Tertiapin | GIRK1/4 (Kir3.1/3.4) | Kd | ~8 nM | Not Specified | [1] |

| Tertiapin | ROMK1 (Kir1.1) | Kd | ~2 nM | Not Specified | [1] |

| Tertiapin-Q | ROMK1 (Kir1.1) | Ki | 1.3 nM | Not Specified | [7] |

| Tertiapin-Q | GIRK1/4 (Kir3.1/3.4) | Ki | 13.3 nM | Not Specified | [7] |

| Tertiapin-Q | GIRK1/2 (Kir3.1/3.2) | Kd | ~270 nM | Mouse | [8] |

| Tertiapin-Q | BK (KCa1.1) | IC50 | ~5 nM | Not Specified | [8] |

| Tertiapin | K(ACh) (cardiac myocytes) | IC50 | ~8 nM | Rabbit | [9] |

Signaling Pathway: Modulation of GIRK Channels

GIRK channels are key effectors in inhibitory neurotransmission and are activated by the Gβγ subunits of G proteins following the stimulation of G protein-coupled receptors (GPCRs).[10][11] This signaling cascade is fundamental to the physiological roles of neurotransmitters such as acetylcholine, dopamine, GABA, and opioids. Tertiapin and Tertiapin-Q, by blocking GIRK channels, can antagonize the effects of these neurotransmitters.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is widely used to study the functional effects of Tertiapin-Q on heterologously expressed ion channels.

Methodology:

-

Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

-

cRNA Injection: Inject oocytes with cRNAs encoding the desired Kir channel subunits. Incubate the injected oocytes for 2-7 days to allow for channel expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).

-

Clamp the oocyte membrane potential at a holding potential (e.g., -80 mV).

-

Apply voltage-step protocols to elicit channel currents.

-

Record baseline currents.

-

-

Application of Tertiapin-Q: Perfuse the recording chamber with the recording solution containing the desired concentration of Tertiapin-Q.

-

Data Acquisition and Analysis: Record the steady-state current in the presence of Tertiapin-Q. Calculate the percentage of current inhibition. To determine the IC50, repeat the experiment with a range of Tertiapin-Q concentrations and fit the data to a Hill equation.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kd or Ki) of Tertiapin-Q to its target channels.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the Kir channel of interest.

-

Radiolabeling: Synthesize a radiolabeled derivative of Tertiapin (e.g., with 125I).

-

Binding Reaction:

-

Incubate the cell membranes with increasing concentrations of the radiolabeled Tertiapin derivative.

-

For competition assays, incubate the membranes with a fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled Tertiapin-Q.

-

Allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis:

-

For saturation binding, plot the specific binding against the radioligand concentration and fit the data to determine the Kd and Bmax.

-

For competition binding, plot the percentage of specific binding against the concentration of the unlabeled competitor and fit the data to determine the IC50, from which the Ki can be calculated.

-

Experimental and Logical Workflows

The following diagram illustrates a typical experimental workflow for characterizing the inhibitory effect of Tertiapin-Q on a specific ion channel expressed in a heterologous system.

Conclusion and Future Directions

Tertiapin and its stable analog, Tertiapin-Q, are invaluable tools for the study of inwardly rectifying potassium channels. Their high affinity and, for some channels, selectivity, make them ideal probes for elucidating the physiological and pathological roles of GIRK and ROMK channels. The detailed methodologies and quantitative data presented in this guide are intended to empower researchers to effectively utilize these peptides in their investigations. Future research may focus on leveraging the structural information of the Tertiapin-channel interaction to design even more specific and potent channel blockers, potentially leading to the development of novel therapeutics for a range of disorders, including cardiac arrhythmias and neurological conditions.

References

- 1. Structural Determinants Mediating Tertiapin Block of Neuronal Kir3.2 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of inward-rectifier K+ channel inhibition by tertiapin-Q [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Activation by the p75 Neurotrophin Receptor Is Required for Amyloid β Toxicity [frontiersin.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Tertiapin-Q blocks recombinant and native large conductance K+ channels in a use-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Unique Mechanism of the Interaction between Honey Bee Toxin TPNQ and rKir1.1 Potassium Channel Explored by Computational Simulations: Insights into the Relative Insensitivity of Channel towards Animal Toxins | PLOS One [journals.plos.org]

- 9. A high affinity blocker for inward-rectifier K+ channels-Tertiapin-Q - Creative Peptides [creative-peptides.com]

- 10. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 11. Structural Determinants Mediating Tertiapin Block of Neuronal Kir3.2 Channels [ouci.dntb.gov.ua]

Tertiapin's Blockade of Inwardly Rectifying Potassium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Tertiapin and its derivatives on inwardly rectifying potassium (Kir) channels. It is designed to serve as a resource for researchers and professionals involved in ion channel research and drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.

Introduction to Tertiapin and Kir Channels

Tertiapin is a 21-amino acid peptide toxin originally isolated from the venom of the European honeybee (Apis mellifera). It has emerged as a valuable pharmacological tool due to its potent and relatively selective blockade of certain subtypes of inwardly rectifying potassium (Kir) channels.[1][2] Kir channels play a crucial role in maintaining the resting membrane potential and regulating cellular excitability in various tissues, including the heart, brain, and kidneys.

A stable, non-oxidizable derivative, Tertiapin-Q (TPN-Q), was synthesized by replacing the methionine residue at position 13 with glutamine.[3] This modification enhances the peptide's stability without significantly altering its inhibitory profile, making it a preferred tool for many experimental applications.[3]

This guide will delve into the specifics of Tertiapin's interaction with Kir channels, focusing on its mechanism of action, subtype selectivity, and the experimental approaches used to characterize these interactions.

Quantitative Analysis of Tertiapin's Effects

The inhibitory potency of Tertiapin and its analogue, Tertiapin-Q, has been quantified against various Kir channel subtypes. The following tables summarize the available data on their binding affinities (Ki), dissociation constants (Kd), and half-maximal inhibitory concentrations (IC50).

Table 1: Inhibitory Potency of Tertiapin-Q on Kir Channel Subtypes

| Kir Channel Subtype | Toxin | Potency (Ki/Kd/IC50) | Experimental System | Reference |

| Kir1.1 (ROMK1) | Tertiapin-Q | Ki: 1.3 nM | Recombinant | [3] |

| Kir1.1 (ROMK1) | Tertiapin-Q | Kd: ~2 nM | Recombinant | [4] |

| Kir3.1/3.4 (GIRK1/4) | Tertiapin-Q | Ki: 13.3 nM | Recombinant | [3] |

| Kir3.1/3.4 (GIRK1/4) | Tertiapin-Q | Kd: ~8 nM | Recombinant | [4] |

| Kir3.1/3.2 (GIRK1/2) | Tertiapin-Q | Kd: ~270 nM | Recombinant | [4] |

| Kir3.1/3.2 | Tertiapin-Q | IC50: 22 ± 4 nM | Xenopus oocytes | [1] |

| Kir2.1 | Tertiapin-Q | Low affinity | Recombinant | |

| IKH (native Kir3) | Tertiapin-Q | IC50: ~10 nmol/L | Canine atrial myocytes | [5][6] |

Table 2: Inhibitory Potency of Tertiapin-RQ on Kir Channel Subtypes

| Kir Channel Subtype | Toxin | Potency (IC50) | Experimental System | Reference |

| ROMK | TPN-RQ | 0.17 µM | 293T cells | [7] |

| Kir2.1 | TPN-RQ | > 10 µM | 56-3 cells | [7] |

Mechanism of Action

Tertiapin acts as a pore blocker, physically occluding the ion conduction pathway of sensitive Kir channels.[1] Mutagenesis studies have indicated that Tertiapin binds to the external vestibule of the channel, with its C-terminal α-helix inserting into the pore.[8] This interaction is stabilized by both electrostatic and hydrophobic interactions between the peptide and residues within the M1-M2 linker region of the channel protein.[1][8]

G-Protein Coupled Receptor (GPCR) Signaling Pathway for GIRK Channel Activation

G-protein-gated inwardly rectifying potassium (GIRK or Kir3) channels are key effectors in signaling pathways initiated by the activation of various G-protein coupled receptors (GPCRs).[9][10][11] A classic example is the activation of cardiac IKACh (composed of Kir3.1 and Kir3.4 subunits) by acetylcholine (ACh) released from the vagus nerve, which leads to a slowing of the heart rate.[12][13][14]

The signaling cascade proceeds as follows:

-

Ligand Binding: An agonist, such as acetylcholine, binds to its specific GPCR (e.g., the M2 muscarinic receptor).[12][13][14]

-

G-Protein Activation: This binding event induces a conformational change in the receptor, causing it to act as a guanine nucleotide exchange factor (GEF) for an associated heterotrimeric G-protein (typically of the Gi/o family).[9][12] The Gα subunit releases GDP and binds GTP.

-

Subunit Dissociation: The G-protein dissociates into a Gα-GTP monomer and a Gβγ dimer.[10][12]

-

GIRK Channel Activation: The liberated Gβγ dimer directly binds to the GIRK channel, causing it to open and allow the influx of K+ ions.[9][10][12] This leads to hyperpolarization of the cell membrane and a decrease in cellular excitability.

Experimental Protocols

The characterization of Tertiapin's effects on Kir channels relies on a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is widely used to study the function of ion channels expressed in a heterologous system.

Methodology:

-

Oocyte Preparation and Injection:

-

Harvest oocytes from Xenopus laevis.

-

Inject oocytes with cRNAs encoding the desired Kir channel subunits (e.g., Kir3.1 and Kir3.2) and, if necessary, the corresponding GPCR (e.g., M2 muscarinic receptor) and G-protein subunits.[1] A typical injection volume is 50 nl containing 0.5 ng of each cRNA.[1]

-

Incubate the injected oocytes for 1-3 days at 18°C to allow for protein expression.[15]

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard bath solution (e.g., ND98 solution: 98 mM NaCl, 1 mM MgCl2, 5 mM HEPES, pH 7.5).[1]

-

Impale the oocyte with two glass microelectrodes (tip resistance 0.8–1.0 MΩ) filled with 3 M KCl, one for voltage clamping and the other for current recording.[1]

-

Clamp the oocyte at a holding potential of -40 mV.[1]

-

Apply a voltage protocol, for instance, a step to -80 mV for 50 ms followed by a voltage ramp from -80 mV to +20 mV over 200 ms, to elicit Kir channel currents.[1]

-

-

Data Acquisition and Analysis:

-

Record whole-cell currents using an appropriate amplifier and data acquisition software.

-

To determine the IC50, apply increasing concentrations of Tertiapin to the bath solution and measure the steady-state current at a specific voltage (e.g., -80 mV).

-

Fit the concentration-response data to the Hill equation to calculate the IC50 value.[1]

-

Patch-Clamp Electrophysiology in Mammalian Cells

Patch-clamp allows for the recording of ion channel activity in native cells or cell lines.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HEK293T) that stably or transiently expresses the Kir channel of interest.

-

For transient expression, transfect the cells with plasmids encoding the Kir channel subunits.

-

-

Whole-Cell Recording:

-

Place a coverslip with adherent cells in a recording chamber on an inverted microscope.

-

Perfuse the chamber with an external solution (e.g., Tyrode solution: 140 mM NaCl, 5.4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, 5.5 mM glucose, pH 7.4).[7]

-

Use a glass micropipette (tip resistance 2-5 MΩ) filled with an internal solution (e.g., 130 mM KCl, 5 mM NaCl, 1 mM MgCl2, 10 mM HEPES, 11 mM EGTA, pH 7.3) to form a high-resistance seal (giga-seal) with the cell membrane.[16]

-

Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

-

Apply voltage-step protocols (e.g., from a holding potential of -70 mV, apply 400 ms steps from -150 mV to +10 mV in 10 mV increments) to record Kir currents.[7]

-

-

Data Analysis:

-

Record and analyze the currents as described for the TEVC technique.

-

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand to its receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the Kir channel of interest in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Resuspend the membrane pellet in a suitable buffer.

-

-

Binding Reaction:

-

Separation of Bound and Free Ligand:

-

Quantification and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the concentration of the unlabeled competitor to generate a competition curve.

-

Calculate the IC50 and subsequently the Ki value.[18]

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic interactions between Tertiapin and the Kir channel at an atomic level.

Methodology:

-

System Setup:

-

Obtain or model the three-dimensional structures of the Kir channel and Tertiapin.

-

Embed the channel in a lipid bilayer (e.g., POPE) and solvate the system with water and ions (e.g., 150 mM KCl).[1]

-

Dock Tertiapin to the channel's outer vestibule.

-

-

Simulation:

-

Perform MD simulations using software such as GROMACS or NAMD.

-

Equilibrate the system and then run a production simulation for a sufficient duration (e.g., 50 ns) to observe stable interactions.[1]

-

-

Analysis:

-

Analyze the simulation trajectory to identify key interacting residues, calculate binding energies, and visualize the binding mode of Tertiapin.

-

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for investigating the effects of a compound like Tertiapin on a specific Kir channel subtype.

Conclusion

Tertiapin and its derivatives are indispensable tools for the study of inwardly rectifying potassium channels. Their potent and selective blocking properties have enabled detailed investigations into the structure, function, and physiological roles of various Kir channel subtypes. The methodologies outlined in this guide provide a framework for researchers to further explore the intricate interactions between these peptide toxins and their ion channel targets, ultimately contributing to a deeper understanding of Kir channel biology and the development of novel therapeutics.

References

- 1. Structural Determinants Mediating Tertiapin Block of Neuronal Kir3.2 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antidepressive effect of an inward rectifier K+ channel blocker peptide, tertiapin-RQ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Kir3-based inward rectifier potassium current: potential role in atrial tachycardia remodeling effects on atrial repolarization and arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Antidepressive effect of an inward rectifier K+ channel blocker peptide, tertiapin-RQ | PLOS One [journals.plos.org]

- 8. Characterization of Kir1.1 channels with the use of a radiolabeled derivative of tertiapin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. Molecular basis of signaling specificity between GIRK channels and GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Single Channel Studies of Inward Rectifier Potassium Channel Regulation by Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 16. Patch Clamp Protocol [labome.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. giffordbioscience.com [giffordbioscience.com]

Off-Target Effects of Tertiapin on BK Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertiapin, a 21-amino acid peptide isolated from the venom of the European honey bee (Apis mellifera), is widely recognized as a potent blocker of inwardly rectifying potassium (Kir) channels.[1] Specifically, it shows high affinity for G protein-coupled inwardly rectifying potassium (GIRK) channels, such as Kir3.1/3.4 heteromultimers, and the renal outer medullary potassium channel (ROMK1 or Kir1.1).[1][2] Due to its selectivity for these channels, Tertiapin and its more stable, non-oxidizable derivative, Tertiapin-Q (TPN-Q), are invaluable tools in neuroscience and cardiovascular research.[1][3][4]

However, emerging evidence has demonstrated that the blocking actions of Tertiapin-Q are not exclusively specific to Kir channels.[5][6][7] At nanomolar concentrations, Tertiapin-Q also exerts a significant inhibitory effect on large-conductance Ca²⁺- and voltage-activated potassium (BK) channels. This off-target activity has critical implications for the interpretation of experimental results and for the development of drugs targeting Kir channels.

This technical guide provides an in-depth overview of the off-target effects of Tertiapin on BK channels, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Quantitative Data Summary: Tertiapin-Q Affinity for Target and Off-Target Channels

The following tables summarize the quantitative data on the inhibitory activity of Tertiapin-Q on its primary Kir targets and its off-target, the BK channel. This side-by-side comparison highlights the comparable potency of the toxin on these distinct channel types.

Table 1: Inhibitory Constants (Ki) of Tertiapin-Q for Kir Channels

| Channel Subunit Composition | Channel Type | Ki (nM) | Source |

| ROMK1 (Kir1.1) | Inward Rectifier K⁺ | 1.3 | [2][8] |

| GIRK1/4 (Kir3.1/3.4) | G-protein-coupled Inward Rectifier K⁺ | 13.3 | [2][8] |

Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) of Tertiapin-Q for BK Channels

| Channel Subunit Composition | Channel Type | IC₅₀ (nM) | Source |

| hSlo1 (α-subunit) | Large Conductance Ca²⁺-activated K⁺ | 5.8 ± 1.0 | [1][6] |

Mechanism of Off-Target Blockade on BK Channels

The interaction of Tertiapin with BK channels is fundamentally different from its mechanism of action on Kir channels. While the block of Kir channels is direct and voltage-independent, the off-target inhibition of BK channels is characterized by a more complex, state-dependent mechanism.[1][9]

-

Pore Blockade of Kir Channels: Mutagenesis studies suggest that Tertiapin blocks Kir channels by inserting its C-terminal α-helix into the external vestibule of the channel's pore, physically occluding ion conduction.[1][3] This interaction is a bimolecular reaction, with one toxin molecule binding to one channel.[3][4]

-

Use-Dependent Block of BK Channels: The blockade of BK channels by Tertiapin-Q is use-dependent, meaning the inhibition is contingent upon the channel being in an open state.[5][6] Repetitive depolarization that opens the channel is required for the toxin to exert its inhibitory effect. This suggests that the binding site for Tertiapin-Q on the BK channel is only accessible when the channel is activated.

-

Voltage and Concentration Dependence: The block of BK channels is also voltage- and concentration-dependent.[1][5][6] The degree of inhibition increases with stronger depolarizing stimuli and higher concentrations of the toxin. The block is slow to develop, often requiring several minutes of stimulation to reach a steady state, in contrast to the rapid block observed with Kir channels.[1]

Figure 1. Comparison of Tertiapin's blocking mechanisms on Kir and BK channels.

Experimental Protocols

Investigating the off-target effects of Tertiapin on BK channels typically involves heterologous expression of the channel in a well-controlled cell system, followed by electrophysiological characterization using the patch-clamp technique.

Protocol 1: Heterologous Expression of BK Channels in HEK-293 Cells

This protocol describes the transient transfection of Human Embryonic Kidney (HEK-293) cells with a plasmid encoding the human BK channel α-subunit (hSlo1).

Materials:

-

HEK-293 cells (ATCC CRL-1573)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin

-

Plasmid DNA encoding hSlo1

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Serum-free medium (e.g., Opti-MEM)

-

6-well tissue culture plates

-

Sterile microcentrifuge tubes

Procedure:

-

Cell Seeding: The day before transfection, seed HEK-293 cells into 6-well plates at a density of 2 x 10⁵ cells per well in 2 mL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator until cells reach 70-80% confluency.

-

DNA-Lipofectamine Complex Formation:

-

For each well, dilute 2.0 µg of hSlo1 plasmid DNA into 100 µL of Opti-MEM in a microcentrifuge tube.

-

In a separate tube, dilute 5 µL of Lipofectamine 2000 into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the diluted DNA and diluted Lipofectamine. Mix gently and incubate for 20-30 minutes at room temperature to allow complexes to form.

-

-

Transfection: Add the 200 µL of DNA-Lipofectamine complexes drop-wise to each well containing the HEK-293 cells. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 24-48 hours to allow for channel expression before proceeding to electrophysiological recording.

Protocol 2: Whole-Cell Patch-Clamp Recording and TPN-Q Application

This protocol details the recording of macroscopic BK currents from transfected HEK-293 cells and how to assess the use-dependent block by Tertiapin-Q.

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 0.3 CaCl₂ (to achieve desired free Ca²⁺ concentration), 4 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2 with KOH.

-

Tertiapin-Q Stock: Prepare a 10 µM stock solution in the external solution.

Procedure:

-

Preparation: Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with the external solution.

-

Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Giga-seal Formation: Approach a single, healthy-looking transfected cell with the patch pipette. Apply gentle negative pressure to form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger negative pressure to rupture the membrane patch, establishing the whole-cell configuration.

-

Voltage-Clamp Protocol for Use-Dependency:

-

Hold the cell at a membrane potential of -80 mV.

-

Apply a series of repetitive depolarizing voltage steps to +80 mV for 100 ms at a frequency of 0.1 Hz. This low frequency establishes a baseline current.

-

Record the outward K⁺ currents elicited by these steps.

-

Begin perfusion with the external solution containing the desired concentration of Tertiapin-Q (e.g., 10 nM).

-

Continue the 0.1 Hz stimulation protocol for 15-20 minutes, observing the gradual, use-dependent decrease in the outward current amplitude as the toxin blocks the open channels.

-

To further demonstrate use-dependency, the stimulation frequency can be increased (e.g., to 1 or 2 Hz) after an initial block is established, which should accelerate the rate of block.

-

Figure 2. Experimental workflow for assessing Tertiapin's effect on BK channels.

Physiological and Signaling Consequences

The off-target blockade of BK channels by Tertiapin can significantly alter neuronal excitability. BK channels are critical regulators of the action potential (AP) waveform, primarily contributing to the fast afterhyperpolarization (AHP) phase that follows an AP.[1] This AHP helps to reset the membrane potential, allowing for subsequent firing.

By blocking BK channels, Tertiapin inhibits the AHP, leading to a prolongation of the action potential duration.[5][6] This extended depolarization can have several downstream consequences, including altered neurotransmitter release and an overall increase in neuronal excitability. In dorsal root ganglion (DRG) neurons, for instance, Tertiapin-Q has been shown to block the AHP and increase AP duration, which may have implications for pain signaling.[5][6] Researchers using Tertiapin to study the role of Kir channels in neuronal function must consider that any observed effects on AP firing patterns could be partially or wholly attributable to the off-target block of BK channels.

References

- 1. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 2. protocols.io [protocols.io]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. cdn.origene.com [cdn.origene.com]

- 8. addgene.org [addgene.org]

- 9. researchgate.net [researchgate.net]

The Role of Tertiapin in Elucidating G Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are critical regulators of cellular excitability in various tissues, including the heart and brain. Their activation, primarily mediated by the Gβγ subunits of G proteins following G protein-coupled receptor (GPCR) stimulation, leads to potassium efflux and membrane hyperpolarization. This inhibitory effect is central to numerous physiological processes and its dysregulation is implicated in a range of pathologies. Tertiapin, a 21-amino acid peptide toxin isolated from European honey bee venom, has emerged as a pivotal pharmacological tool for the study of GIRK channels. Its high affinity and selectivity for certain GIRK channel subtypes have enabled researchers to dissect their physiological roles and explore their therapeutic potential. This technical guide provides a comprehensive overview of the application of Tertiapin in GIRK channel research, detailing its mechanism of action, quantitative interaction data, experimental protocols, and the signaling pathways it helps to unravel.

Introduction to GIRK Channels and Tertiapin

GIRK channels are members of the inwardly rectifying potassium (Kir) channel family, characterized by their ability to conduct potassium ions more readily in the inward direction.[1] In physiological conditions, the small outward potassium current through GIRK channels at resting membrane potential helps to stabilize it and decrease cellular excitability.[2] These channels are tetrameric assemblies of four homologous subunits (GIRK1-4). While GIRK2 can form functional homotetramers, GIRK1 and GIRK3 must co-assemble with other GIRK subunits to form functional heterotetrameric channels on the plasma membrane.[2] The predominant GIRK channel subtype in the brain is a heterotetramer of GIRK1 and GIRK2 subunits, while in the heart, it is composed of GIRK1 and GIRK4 subunits.[2][3]

Activation of GIRK channels is a canonical step in the signaling cascade of numerous GPCRs, including muscarinic M2, adenosine A1, adrenergic α2, dopamine D2, opioid, and GABA-B receptors.[1][4] Ligand binding to these receptors promotes the dissociation of the heterotrimeric G protein into Gα-GTP and Gβγ subunits. The liberated Gβγ dimer then directly binds to the GIRK channel, causing it to open and leading to cell membrane hyperpolarization.[1][4][5]

Tertiapin is a potent blocker of specific Kir channels.[6] A more stable, non-oxidizable derivative, Tertiapin-Q, was synthesized by replacing the methionine residue with glutamine, making it a more reliable research tool without altering its functional properties.[6][7][8] Tertiapin and its derivatives have been instrumental in isolating and characterizing GIRK channel currents in native and recombinant systems.[9]

Mechanism of Action of Tertiapin

Tertiapin is thought to block the GIRK channel by physically occluding the ion conduction pathway.[6] Its C-terminal α-helix inserts into the external vestibule of the channel's pore, thereby preventing the passage of potassium ions.[6][7] The N-terminal portion of the peptide remains exposed to the extracellular solution.[6] The interaction is a bimolecular reaction, with one Tertiapin molecule binding to one channel.[7]

Quantitative Data: Tertiapin's Interaction with GIRK and Other Channels

The affinity and inhibitory concentration of Tertiapin and its analogue, Tertiapin-Q, vary depending on the subunit composition of the GIRK channel and the presence of other ion channels. This selectivity is a key aspect of its utility as a research tool.

| Toxin | Channel Subunits | Cell Type/Expression System | Parameter | Value | Reference |

| Tertiapin | GIRK1/4 | - | Kd | ~8 nM | [6] |

| Tertiapin-Q | GIRK1/4 (cardiac IKACh) | HL-1 cells | IC50 | 1.4 nM | [3][10] |

| Tertiapin-Q | GIRK1/2 | AtT20 cells | IC50 | 60 nM | [3] |

| Tertiapin-Q | GIRK1/2 | AtT20 cells | IC50 | 102 nM | [3][10] |

| Tertiapin | ROMK1 (Kir1.1) | - | Kd | ~2 nM | [6] |

| Tertiapin-Q | ROMK1 (Kir1.1) | - | Ki | 1.3 nM | |

| Tertiapin | BK (Ca2+-activated K+ channel) | - | IC50 | 5.8 nM | [6] |

Experimental Protocols

The study of GIRK channels using Tertiapin predominantly relies on electrophysiological techniques to measure ion channel activity.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This technique is widely used to study the properties of ion channels expressed in a heterologous system.

Methodology:

-

Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually defolliculated after enzymatic digestion.

-

cRNA Injection: cRNA encoding the desired GIRK channel subunits (e.g., GIRK1 and GIRK2) is injected into the oocytes.[11] The oocytes are then incubated for 2-5 days to allow for channel expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard bath solution (e.g., containing in mM: 96 NaCl, 2 KCl, 1 MgCl2, 1.8 CaCl2, 5 HEPES, pH 7.4).

-

Two glass microelectrodes filled with 3 M KCl are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.

-

GIRK channel currents are elicited by voltage steps.[11] To study GPCR-mediated activation, the corresponding receptor and G protein subunits can be co-expressed, and the agonist is applied to the bath.

-

-

Tertiapin Application: Tertiapin-Q is applied to the bath solution at various concentrations to determine its inhibitory effect on the GIRK current.[11] The current amplitude before and after Tertiapin-Q application is measured to calculate the percentage of inhibition and determine the IC50.[11]

Patch-Clamp Recording in Mammalian Cell Lines

Patch-clamp techniques allow for the measurement of ion channel currents in native cells or cell lines expressing GIRK channels (e.g., AtT20, HL-1).[3]

Methodology:

-

Cell Culture: Cells endogenously or transiently expressing the GIRK channels of interest are cultured on glass coverslips.

-

Recording Configuration: The whole-cell patch-clamp configuration is typically used. A glass micropipette with a tip diameter of ~1 µm is pressed against the cell membrane, and a gentle suction is applied to form a high-resistance seal. A subsequent suction pulse ruptures the membrane patch, allowing for electrical access to the entire cell.

-

Solutions:

-

External Solution (in mM): e.g., 140 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.

-

Internal (Pipette) Solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.

-

-

Data Acquisition:

-

Cells are voltage-clamped at a holding potential (e.g., -80 mV).

-

GIRK currents are activated by applying a GPCR agonist (e.g., somatostatin for AtT20 cells, carbachol for HL-1 cells) to the external solution.[3]

-

Currents are recorded in response to voltage ramps or steps to determine the current-voltage relationship.

-

-

Inhibitor Application: Tertiapin-Q is perfused into the recording chamber to assess its blocking effect on the agonist-activated GIRK current.[3]

Visualizing GIRK Channel Signaling and Experimental Workflows

Signaling Pathway of GIRK Channel Activation

The canonical pathway for GIRK channel activation involves the stimulation of a Gi/o-coupled GPCR.

References

- 1. The Relevance of GIRK Channels in Heart Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting GIRK Channels for the Development of New Therapeutic Agents [frontiersin.org]

- 4. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]

- 5. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tertiapin - Wikipedia [en.wikipedia.org]

- 7. Mechanisms of inward-rectifier K+ channel inhibition by tertiapin-Q - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A high affinity blocker for inward-rectifier K+ channels-Tertiapin-Q - Creative Peptides [creative-peptides.com]

- 9. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Redirecting [linkinghub.elsevier.com]

Unraveling the Molecular Embrace: A Technical Guide to the Tertiapin Binding Site on Kir Channels

For Researchers, Scientists, and Drug Development Professionals